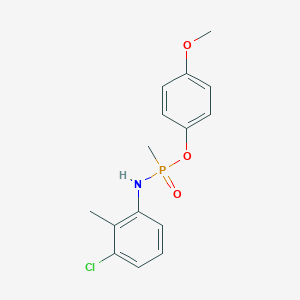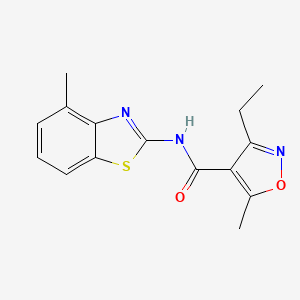
4-methoxyphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxyphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate, commonly known as MCPP, is a synthetic compound that has gained attention in scientific research due to its potential applications as an insecticide and herbicide. This compound belongs to the class of organophosphates, which are known for their ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
作用机制
MCPP works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, MCPP causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCPP are primarily related to its ability to inhibit acetylcholinesterase. Studies have shown that exposure to MCPP can cause a range of symptoms in organisms, including tremors, convulsions, respiratory distress, and ultimately death. Furthermore, MCPP has been found to have neurotoxic effects on the developing nervous system, making it a potential hazard to human health.
实验室实验的优点和局限性
One of the main advantages of using MCPP in laboratory experiments is its ability to selectively target certain organisms while leaving non-target organisms relatively unharmed. Furthermore, MCPP has a relatively low toxicity compared to other pesticides, making it a safer alternative for researchers to use. However, one of the main limitations of using MCPP is its potential for bioaccumulation in the environment, which could have long-term effects on ecosystems.
未来方向
There are several potential future directions for research on MCPP. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased production and availability for research purposes. Furthermore, there is a need for further studies on the potential health effects of MCPP on humans, particularly in relation to its neurotoxic effects. Finally, there is a need for more research on the environmental impact of MCPP, including its potential for bioaccumulation and effects on non-target organisms.
In conclusion, MCPP is a synthetic compound that has gained attention in scientific research due to its potential applications as an insecticide and herbicide. While it has several advantages for laboratory experiments, it also has limitations and potential health and environmental risks that need to be further studied. As research continues, it is important to consider the potential benefits and drawbacks of using MCPP in various applications.
合成方法
The synthesis of MCPP involves the reaction between 3-chloro-2-methylphenol and 4-methoxyphenylphosphonic dichloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
MCPP has been extensively studied for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase. Studies have shown that MCPP is effective against a wide range of insect pests and can also control the growth of certain weeds. Furthermore, MCPP has been found to be less toxic to non-target organisms such as mammals and birds, making it a promising alternative to traditional pesticides.
属性
IUPAC Name |
3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNO3P/c1-11-14(16)5-4-6-15(11)17-21(3,18)20-13-9-7-12(19-2)8-10-13/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTYARLOVKBEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
